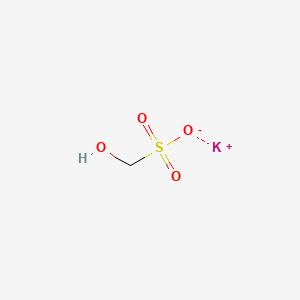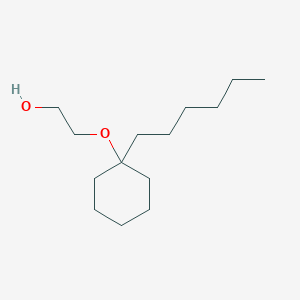
2-(1-Hexylcyclohexyl)oxyethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hexylcyclohexyl)oxyethanol is an organic compound with the molecular formula C14H28O2. It is a colorless liquid that is used in various industrial and research applications. This compound is known for its unique chemical structure, which includes a hexyl group attached to a cyclohexyl ring, further connected to an ethoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hexylcyclohexyl)oxyethanol typically involves the reaction of 1-hexylcyclohexanol with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide. The reaction proceeds as follows:
[ \text{C}6\text{H}{11}\text{CH}_2\text{OH} + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}6\text{H}{11}\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hexylcyclohexyl)oxyethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone or hexylcyclohexanone.
Reduction: Hexylcyclohexanol.
Substitution: Various substituted ethers or alcohols, depending on the reagents used.
Applications De Recherche Scientifique
2-(1-Hexylcyclohexyl)oxyethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of membrane dynamics and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2-(1-Hexylcyclohexyl)oxyethanol involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function. The molecular targets include phospholipids and membrane-bound enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hexoxyethanol: Similar in structure but lacks the cyclohexyl ring.
2-(1-Decylcyclohexyl)oxyethanol: Similar but with a longer alkyl chain.
Uniqueness
2-(1-Hexylcyclohexyl)oxyethanol is unique due to its specific combination of a cyclohexyl ring and a hexyl group, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring specific interactions with lipid membranes.
Propriétés
Formule moléculaire |
C14H28O2 |
|---|---|
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
2-(1-hexylcyclohexyl)oxyethanol |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-6-9-14(16-13-12-15)10-7-5-8-11-14/h15H,2-13H2,1H3 |
Clé InChI |
QKHMFGRNSYPTGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(CCCCC1)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


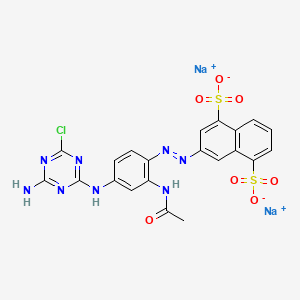
![2-[cyano-(4-fluorophenyl)methyl]pyridine-3-carbonitrile](/img/structure/B13756267.png)

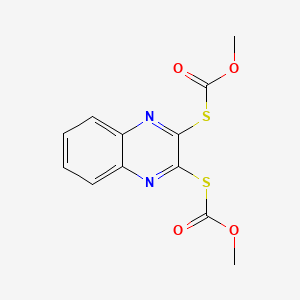

![Octadecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B13756279.png)

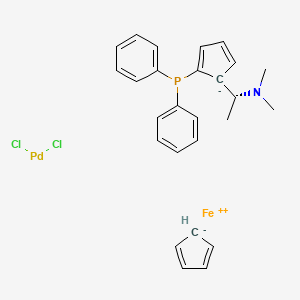
![10-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13756300.png)
![9-Chloro-7H-benzo[de]anthracen-7-one](/img/structure/B13756317.png)


